N-Methyl-3-chloroindol-5-carbaldehyde

Description

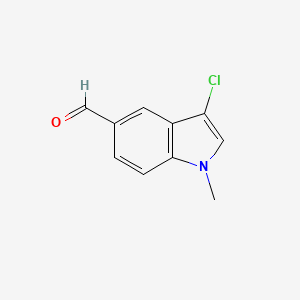

N-Methyl-3-chloroindol-5-carbaldehyde is a heteroaromatic compound featuring an indole core structure (a fused benzene and pyrrole ring system) substituted with a methyl group at the nitrogen atom (N1), a chlorine atom at the 3-position, and an aldehyde group at the 5-position (Figure 1). Its IUPAC name is derived from this substitution pattern, reflecting the positions and types of functional groups. The compound’s molecular formula is C₁₀H₈ClNO, with a molecular weight of 201.63 g/mol.

Indole derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. The aldehyde group at position 5 introduces reactivity for further functionalization (e.g., via condensation or nucleophilic addition), while the chloro and methyl substituents modulate electronic and steric properties.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

3-chloro-1-methylindole-5-carbaldehyde |

InChI |

InChI=1S/C10H8ClNO/c1-12-5-9(11)8-4-7(6-13)2-3-10(8)12/h2-6H,1H3 |

InChI Key |

JNRPUPDHCVYDML-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide (a bicyclic structure with two fused benzene rings and an imide group).

- Substituents : Chlorine at position 3, phenyl group at the nitrogen.

- Key Features : The rigid, planar phthalimide core contributes to high thermal stability, making it suitable for polymer synthesis (e.g., polyimides) . Unlike N-Methyl-3-chloroindol-5-carbaldehyde, this compound lacks an aldehyde group, limiting its utility in reactions requiring aldehyde-mediated coupling.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core Structure : Pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).

- Substituents :

- Aldehyde at position 4.

- Methyl at position 1.

- Trifluoromethyl at position 3.

- 3-Chlorophenylsulfanyl at position 5.

- Key Features: The pyrazole core offers distinct electronic properties compared to indole, with enhanced electronegativity due to the trifluoromethyl group. The aldehyde at position 4 is sterically accessible, contrasting with the 5-position aldehyde in the indole derivative .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Reactivity and Stability Insights

Research Findings and Insights

Core Structure Impact :

- Indole derivatives exhibit π-π stacking and hydrogen-bonding capabilities due to the NH group (methylated in this case) and aromatic system, making them valuable in drug design. Phthalimides, with their rigid cores, are preferred for high-performance polymers .

- Pyrazole derivatives, such as the compound in , often display enhanced metabolic stability in agrochemicals due to the trifluoromethyl group’s electronegativity .

Substituent Effects: The 5-position aldehyde in the indole derivative may participate in Schiff base formation, a key step in synthesizing bioactive compounds. In contrast, the 4-position aldehyde in the pyrazole analog is less sterically hindered, favoring rapid nucleophilic attacks.

Synthetic Challenges: Achieving high purity in 3-chloro-N-phenyl-phthalimide (as noted in ) requires precise control of reaction conditions, a challenge that may extend to this compound synthesis due to similar halogenated intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.